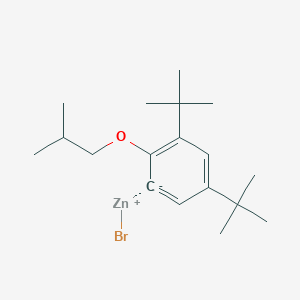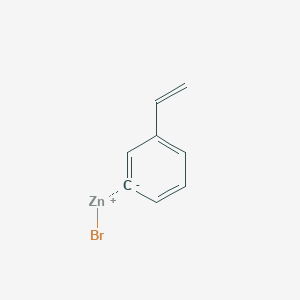
3-StyrenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-StyrenylZinc bromide: is an organozinc compound with the molecular formula C₈H₇BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to act as a nucleophile and participate in transmetalation processes.
準備方法
Synthetic Routes and Reaction Conditions: 3-StyrenylZinc bromide can be synthesized through the reaction of styrene with zinc bromide in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 3-StyrenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other functional groups.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Reagents: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in cross-coupling reactions involving this compound.
Conditions: These reactions typically require a base, such as potassium carbonate or sodium hydroxide, and are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules with extended carbon chains or aromatic systems, depending on the nature of the coupling partner.
科学的研究の応用
Chemistry: 3-StyrenylZinc bromide is extensively used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used to create intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its role in cross-coupling reactions allows for the creation of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用機序
The mechanism by which 3-StyrenylZinc bromide exerts its effects in chemical reactions involves the formation of a reactive intermediate that can undergo transmetalation with a palladium catalyst. This process facilitates the transfer of the styrenyl group to the coupling partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
類似化合物との比較
PhenylZinc bromide: Similar to 3-StyrenylZinc bromide but with a phenyl group instead of a styrenyl group.
VinylZinc bromide: Contains a vinyl group and is used in similar cross-coupling reactions.
AllylZinc bromide: Features an allyl group and is also utilized in organic synthesis.
Uniqueness: this compound is unique due to its styrenyl group, which provides additional reactivity and versatility in synthetic applications. The presence of the vinyl group in the styrenyl moiety allows for further functionalization and the creation of more complex molecular architectures compared to its simpler counterparts.
特性
分子式 |
C8H7BrZn |
|---|---|
分子量 |
248.4 g/mol |
IUPAC名 |
bromozinc(1+);ethenylbenzene |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-4,6-7H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
JFBRUHZKKULGQL-UHFFFAOYSA-M |
正規SMILES |
C=CC1=CC=C[C-]=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)

![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
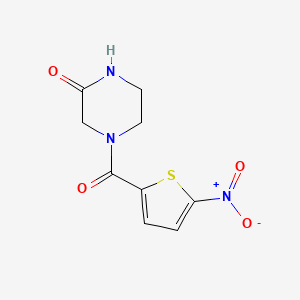
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)

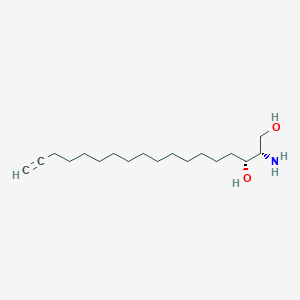
![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)

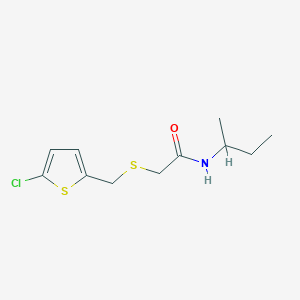
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
